molecular formula C16H14BrFN2O3S B2409173 4-bromo-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide CAS No. 896313-34-1

4-bromo-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2409173
CAS No.: 896313-34-1
M. Wt: 413.26
InChI Key: UOKAMBIJDAYYHH-UHFFFAOYSA-N
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Description

4-bromo-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide is a synthetic benzenesulfonamide derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid structure combining a benzenesulfonamide pharmacophore with a pyrrolidinone moiety, a design strategy frequently employed to develop potent and selective enzyme inhibitors. The benzenesulfonamide group is a well-established zinc-binding function that enables potent inhibition of carbonic anhydrases , metalloenzymes that catalyze the reversible hydration of carbon dioxide . Researchers are particularly interested in developing selective CA inhibitors, especially against tumor-associated isoforms like CA IX and XII, for their potential in cancer therapeutics . The 4-bromo substituent on the benzene ring and the 3-fluorophenyl-modified pyrrolidinone tail are structural features that may enhance target selectivity by interacting with specific regions of enzyme active sites. This compound is intended for research applications primarily in oncology and infectious disease. Benzenesulfonamide-based inhibitors have demonstrated promising anti-proliferative effects in various cancer cell lines, including glioblastoma, pancreatic, and breast cancer, particularly under hypoxic conditions mimicking the tumor microenvironment . Additionally, recent studies highlight that benzenesulfonamide-bearing compounds exhibit potent antimicrobial activity against challenging pathogens like multidrug-resistant Mycobacterium abscessus complex, suggesting potential applications in developing novel anti-tubercular agents . Researchers can utilize this compound as a chemical tool for probing carbonic anhydrase function in disease models or as a lead structure for the development of novel targeted therapies. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-bromo-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrFN2O3S/c17-11-4-6-15(7-5-11)24(22,23)19-13-9-16(21)20(10-13)14-3-1-2-12(18)8-14/h1-8,13,19H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKAMBIJDAYYHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)NS(=O)(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-bromo-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the pyrrolidinone ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidinone ring.

    Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a substitution reaction, where a fluorine-containing reagent reacts with the intermediate compound.

    Bromination: The bromine atom is introduced via a bromination reaction, typically using bromine or a bromine-containing reagent.

    Sulfonamide formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonamide reagent under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

4-bromo-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.

    Coupling reactions: The compound can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-bromo-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

4-bromo-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide can be compared with other similar compounds, such as:

    4-bromo-N-(4-bromo-3-fluorophenyl)benzenesulfonamide: This compound has a similar structure but with an additional bromine atom, which may affect its reactivity and applications.

    4-bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound lacks the pyrrolidinone ring, which may result in different chemical properties and biological activities.

    N-(3-fluorophenyl)-4-bromobenzenesulfonamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

4-Bromo-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structural features, is believed to interact with various biological targets, influencing cellular pathways associated with disease processes.

Chemical Structure and Properties

The molecular formula of this compound is C17H16BrFN2O3SC_{17}H_{16}BrFN_{2}O_{3}S, and it possesses a molecular weight of approximately 404.28 g/mol. The compound features a sulfonamide group, which is known for its broad-spectrum biological activity.

PropertyValue
Molecular FormulaC17H16BrFN2O3S
Molecular Weight404.28 g/mol
Melting PointNot available
SolubilityNot specified

The biological activity of sulfonamides often involves the inhibition of specific enzymes or receptors. For instance, similar compounds have been shown to interact with the Peroxisome proliferator-activated receptor gamma (PPARγ) , which plays a crucial role in lipid metabolism and glucose homeostasis. By modulating PPARγ activity, this compound may influence various metabolic pathways and inflammatory responses.

Biological Activity Studies

Recent studies have explored the biological activities of this compound, highlighting its potential as an antibacterial and anticancer agent.

  • Antibacterial Activity : Preliminary assays indicate that this compound exhibits moderate antibacterial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
  • Anticancer Activity : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines. The observed effects include:
    • Cell Cycle Arrest : The compound has been shown to cause G1 phase arrest in certain cancer cell lines, inhibiting their proliferation.
    • Apoptosis Induction : Mechanistic studies suggest that treatment with this compound leads to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins, promoting programmed cell death.

Case Study 1: Anticancer Efficacy

A study conducted on human colorectal cancer cells (HT-29) revealed that this compound significantly reduced cell viability at concentrations above 10 µM. Flow cytometry analysis indicated an increase in Annexin V-positive cells, suggesting enhanced apoptosis .

Case Study 2: Antibacterial Effects

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating its potential as a lead compound for developing new antibacterial agents .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-bromo-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide, and what are their critical optimization parameters?

  • Methodology : A two-step approach is commonly used: (1) Synthesis of the pyrrolidin-3-amine core via cyclization of substituted acrylamides with fluorophenyl derivatives, followed by (2) sulfonylation using 4-bromobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key parameters include temperature control (<0°C during sulfonylation to prevent side reactions) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) .

Q. How can researchers confirm the molecular structure of this compound using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions (e.g., fluorine coupling patterns at δ ~7.2–7.5 ppm for the 3-fluorophenyl group) .
  • X-ray crystallography : Resolve bond angles (e.g., C-S-N bond at ~107–112°) and torsional conformations (e.g., dihedral angle between sulfonamide and pyrrolidinone planes: ~85–95°) to validate spatial arrangement .

Q. What in vitro assays are suitable for initial biological activity screening of this compound?

  • Methodology : Screen for kinase inhibition (e.g., EGFR or VEGFR2) using fluorescence polarization assays, or evaluate antimicrobial activity via broth microdilution (MIC values against Gram-positive bacteria like S. aureus). Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate results with dose-response curves .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Methodology :

  • Solvent selection : Replace dichloromethane with THF or DMF to enhance solubility of intermediates .
  • Catalysis : Introduce Pd-mediated coupling for bromophenyl group incorporation (e.g., Suzuki-Miyaura with 4-bromophenylboronic acid) to reduce byproducts .
  • Purification : Use flash chromatography (silica gel, 5% MeOH/CH2_2Cl2_2) or recrystallization (ethanol/water) to isolate >98% pure product .

Q. What strategies mitigate low solubility in aqueous media during pharmacological studies?

  • Methodology :

  • Prodrug design : Introduce hydroxyl or phosphate groups to the pyrrolidinone ring to enhance hydrophilicity .
  • Formulation : Use cyclodextrin-based nanocarriers or PEGylation to improve bioavailability. Validate stability via HPLC under physiological pH (7.4) .

Q. How can contradictions in reported biological activity data (e.g., conflicting IC50_{50} values) be resolved?

  • Methodology :

  • Assay standardization : Replicate studies under identical conditions (e.g., ATP concentration in kinase assays) and use isogenic cell lines to eliminate variability .
  • Meta-analysis : Compare structural analogs (e.g., 4-chloro-N-(pyridinyl)benzenesulfonamide derivatives) to identify substituent-dependent activity trends .

Q. What computational approaches are effective for studying structure-activity relationships (SAR) in this compound’s analogs?

  • Methodology :

  • Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR’s ATP-binding pocket). Prioritize substituents with favorable ΔG values (<−8 kcal/mol) .
  • QSAR modeling : Apply ML algorithms (e.g., Random Forest) to datasets of IC50_{50} values and descriptors (logP, polar surface area) to predict bioactivity .

Notes

  • Methodological Focus : Emphasized reproducible protocols over theoretical definitions.
  • Advanced Techniques : Integrated interdisciplinary approaches (e.g., computational modeling + crystallography) for SAR analysis.

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